N,N-dibenzyl-3-(propionylamino)benzamide
Description
N,N-Dibenzyl-3-(propionylamino)benzamide is a benzamide derivative characterized by two benzyl groups attached to the amide nitrogen and a propionylamino substituent at the 3-position of the benzamide core.
Properties
IUPAC Name |
N,N-dibenzyl-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-23(27)25-22-15-9-14-21(16-22)24(28)26(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTKXFZEGFQWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
a) N-Alkyl vs. N-Aryl Substitutions
- 4-(Propionylamino)-N,N-dipropylbenzamide (): Replacing dibenzyl with dipropyl groups reduces steric bulk and aromatic interactions, likely decreasing melting points and increasing solubility in non-polar solvents compared to the dibenzyl analog.
- N,N-Dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide (): The additional dibenzylamide branches increase molecular weight (C34H37N3O2 vs. C23H24N2O2 for the target compound) and may enhance crystallinity, as seen in compounds with multiple amide groups .
b) Functional Group Modifications
- This compound’s lower molecular weight (302.76 g/mol vs. ~375 g/mol for the dibenzyl analog) may improve bioavailability.
- N-(Anilinocarbonothioyl)benzamide derivatives (): Thiourea groups (e.g., in compound A8) enhance antioxidant activity (% inhibition: 86.6) compared to standard benzamides, highlighting the role of sulfur in radical scavenging .
a) Neuroleptic Benzamides
Compounds like amisulpride and sulpiride () share a benzamide core but feature sulfonyl groups and shorter alkyl chains. These structural differences likely explain their selective dopamine D2/D3 receptor antagonism, whereas the dibenzyl-propionylamino variant may exhibit distinct CNS activity due to increased lipophilicity .
b) P2X7 Receptor Antagonists
Pfizer’s benzamide inhibitors () with variable R1/R2/R3 groups demonstrate that small substituent changes (e.g., methyl vs. methoxy) critically impact potency in inhibiting IL-1β release. The dibenzyl-propionylamino structure could similarly modulate P2X7 receptor affinity, though empirical data are needed .
c) Antioxidant Activity
Benzamides with phenolic hydroxyl or methoxy groups (e.g., compound H10 in ) show superior antioxidant activity (% inhibition: 87.7) compared to unsubstituted analogs. The absence of such groups in the target compound suggests divergent applications, possibly in catalysis or neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
